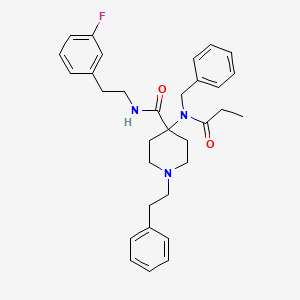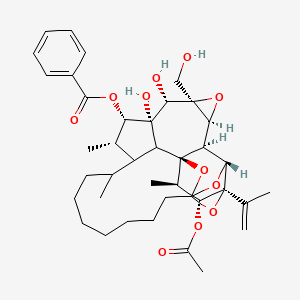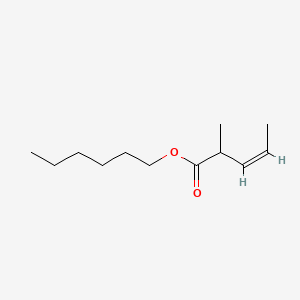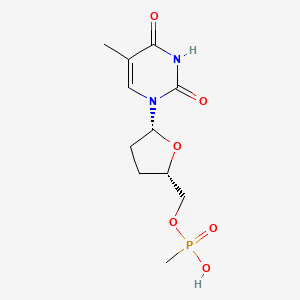
Thymidine, 3'-deoxy-, 5'-(hydrogen methylphosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the modification of thymidine. One common method includes the reaction of thymidine with methylphosphonic dichloride under controlled conditions to introduce the methylphosphonate group at the 5’ position. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the methylphosphonate group.
Reduction: Reduction reactions can alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the methylphosphonate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while substitution reactions can produce a variety of substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be incorporated into DNA strands, making it useful in studies of DNA replication and repair.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
5’-Thymidine monophosphate: A phosphorylated form of thymidine involved in DNA synthesis.
Uniqueness
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of the methylphosphonate group at the 5’ position This modification can alter its chemical properties and biological activity, making it distinct from other thymidine analogs
Eigenschaften
CAS-Nummer |
140132-41-8 |
|---|---|
Molekularformel |
C11H17N2O6P |
Molekulargewicht |
304.24 g/mol |
IUPAC-Name |
methyl-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C11H17N2O6P/c1-7-5-13(11(15)12-10(7)14)9-4-3-8(19-9)6-18-20(2,16)17/h5,8-9H,3-4,6H2,1-2H3,(H,16,17)(H,12,14,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
VAVROBHVXRDAJQ-DTWKUNHWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(C)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
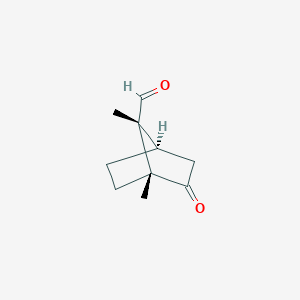
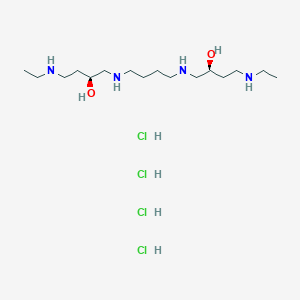
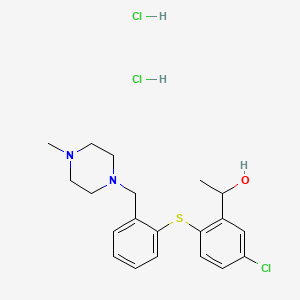
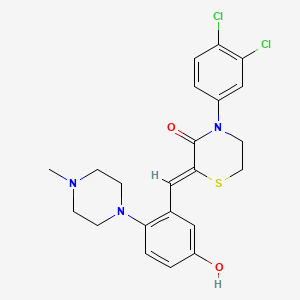
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
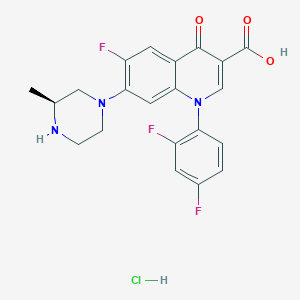


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
